molecular formula C8H19ClN2 B12968888 2-(tert-Butyl)piperazine hydrochloride

2-(tert-Butyl)piperazine hydrochloride

Cat. No.: B12968888
M. Wt: 178.70 g/mol
InChI Key: YDUYLDAQPYWOEW-UHFFFAOYSA-N
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Description

2-(tert-Butyl)piperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a tert-butyl group attached to the piperazine ring, which is further stabilized by the hydrochloride salt. Piperazines are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials such as amino acids. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a wide range of functionalized piperazine derivatives .

Scientific Research Applications

2-(tert-Butyl)piperazine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and as a precursor for biologically active molecules.

    Medicine: Piperazine derivatives are found in several pharmaceutical drugs, including antihistamines, antipsychotics, and anti-infectives.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

2-(tert-Butyl)piperazine hydrochloride is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of specialized organic compounds and in applications where specific molecular interactions are required .

Properties

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

2-tert-butylpiperazine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-8(2,3)7-6-9-4-5-10-7;/h7,9-10H,4-6H2,1-3H3;1H

InChI Key

YDUYLDAQPYWOEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CNCCN1.Cl

Origin of Product

United States

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